molecular formula C18H13N3O4S2 B13953838 Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide CAS No. 58131-53-6

Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide

Cat. No.: B13953838
CAS No.: 58131-53-6
M. Wt: 399.4 g/mol
InChI Key: BCHFBYJCFWYZKB-UHFFFAOYSA-N
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Description

Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide is a complex organic compound that belongs to the class of benzofurazans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide typically involves multi-step organic reactions. The starting materials often include benzofurazan derivatives, sulfonyl chlorides, and pyridine thiols. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-oxide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzofurazan derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.

Biology

In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and molecular interactions.

Medicine

In medicine, derivatives of benzofurazan compounds have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-
  • Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, or solubility, making it valuable for specific applications.

Properties

CAS No.

58131-53-6

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-7-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C18H13N3O4S2/c1-12-5-7-13(8-6-12)27(23,24)15-10-9-14(17-18(15)20-25-19-17)26-16-4-2-3-11-21(16)22/h2-11H,1H3

InChI Key

BCHFBYJCFWYZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)SC4=CC=CC=[N+]4[O-]

Origin of Product

United States

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